molecular formula C18H24O6 B14786158 1-[(3aR)-4-methoxy-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethyl benzoate

1-[(3aR)-4-methoxy-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethyl benzoate

Cat. No.: B14786158
M. Wt: 336.4 g/mol
InChI Key: ZZZKAIYKNGONAA-KWDIEFBGSA-N
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Description

(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate: is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a tetrahydrofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate typically involves multiple steps. One common method starts with the preparation of the tetrahydrofuran ring system, followed by the introduction of the benzoate ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoate ester group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, it may be used as a probe to study enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • **(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl acetate
  • **(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl propionate

Uniqueness: The uniqueness of (1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

Molecular Formula

C18H24O6

Molecular Weight

336.4 g/mol

IUPAC Name

1-[(3aR)-4-methoxy-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethyl benzoate

InChI

InChI=1S/C18H24O6/c1-11(21-15(19)12-9-7-6-8-10-12)13-14-18(4,16(20-5)22-13)24-17(2,3)23-14/h6-11,13-14,16H,1-5H3/t11?,13?,14?,16?,18-/m1/s1

InChI Key

ZZZKAIYKNGONAA-KWDIEFBGSA-N

Isomeric SMILES

CC(C1C2[C@](C(O1)OC)(OC(O2)(C)C)C)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C1C2C(C(O1)OC)(OC(O2)(C)C)C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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